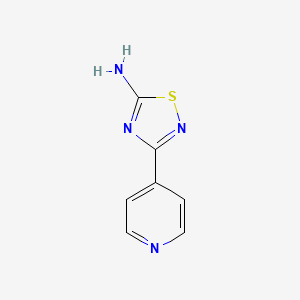

3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-4-yl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c8-7-10-6(11-12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBQJJDPWOTAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620249 | |

| Record name | 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35115-35-6 | |

| Record name | 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-4-yl)-1,2,4-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Basic Properties of 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine

Abstract: This technical guide provides a comprehensive analysis of the basic properties of 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry.[1][2] The ionization constant (pKa) is a critical determinant of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME).[3][4] This document elucidates the structural basis for the compound's basicity, details robust experimental protocols for pKa determination, and outlines modern computational prediction workflows. It is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, practical understanding of this compound's acid-base chemistry to accelerate lead optimization and rational drug design.

Introduction: The Significance of Basicity in a Privileged Scaffold

This compound is a heterocyclic compound that incorporates three key pharmacophoric motifs: a pyridine ring, a 1,2,4-thiadiazole core, and an amino group. The 1,2,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5][6][7][8] The compound serves as a valuable intermediate in the synthesis of more complex therapeutic agents.[1]

The basicity of such a molecule, quantified by its pKa value, is paramount in drug development.[9] It governs fundamental properties such as aqueous solubility, membrane permeability, and the nature of interactions with biological targets like enzymes and receptors.[3][4] An accurate understanding of which nitrogen atom in the structure will be protonated at physiological pH (typically ~7.4) is essential for predicting its behavior in vivo and for designing effective drug candidates. This guide provides both the theoretical foundation and the practical methodologies for characterizing these crucial basic properties.

Core Physicochemical Properties

A summary of the key properties of the title compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄S | [2] |

| Molecular Weight | 178.21 g/mol | [1] |

| Appearance | Solid (Typical) | N/A |

| Core Structures | Pyridine, 1,2,4-Thiadiazole, Amine | [2] |

| Primary Application | Medicinal Chemistry Intermediate | [1] |

Analysis of Basic Centers and Protonation Sites

The structure of this compound presents four nitrogen atoms, each a potential site for protonation. A logical analysis based on electronic principles is required to identify the most basic center.

-

Pyridine Nitrogen (N-py): The lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital and is not part of the aromatic π-system. This makes it readily available for protonation, rendering pyridine and its derivatives moderately basic.

-

Thiadiazole Ring Nitrogens (N2, N4): The nitrogen atoms within the 1,2,4-thiadiazole ring are generally weak bases. Their lone pairs are integral to the aromaticity of the ring, and the electron-withdrawing effect of the adjacent sulfur atom and double bonds significantly reduces their basicity. Experimental studies on similar structures confirm that thiadiazole nitrogens are more acidic (less basic) than pyridine nitrogens.[10]

-

Exocyclic Amino Nitrogen (-NH₂): The lone pair on the exocyclic amino group can be delocalized into the electron-deficient 1,2,4-thiadiazole ring system. This resonance effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to a typical alkyl amine.

Conclusion on the Primary Protonation Site: Based on this analysis, the pyridine nitrogen is unequivocally the most basic center in the molecule. At physiological pH, protonation will occur predominantly at this site.

Gold-Standard Experimental pKa Determination

Accurate pKa determination requires rigorous experimental methods. Potentiometric titration and UV-Vis spectrophotometry are the most widely used and reliable techniques in the pharmaceutical industry.[11][12]

Protocol: Potentiometric Titration

Potentiometric titration is a high-precision technique that involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (an acid or a base).[9][12] The pKa is determined from the inflection point of the resulting titration curve.[13]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration, typically at least 10⁻⁴ M.[12][13]

-

Ionic Strength Adjustment: Add an inert salt, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[13] This minimizes variations in activity coefficients.

-

Inert Atmosphere: Purge the solution with an inert gas like nitrogen before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements, especially in basic solutions.[12][13]

-

Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer and immerse the calibrated pH electrode. Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the buffer region on the titration curve.[13]

Protocol: UV-Vis Spectrophotometry

This method is applicable if the compound possesses a UV-active chromophore near the ionization site, causing the UV absorbance spectrum to change as a function of pH.[12][14] The pKa is derived by analyzing these spectral shifts across a range of buffered solutions.

Step-by-Step Methodology:

-

Spectral Scan: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 10-12) solutions to determine the absorbance profiles of the fully protonated and neutral species, respectively.[15]

-

Wavelength Selection: Identify one or more analytical wavelengths where the difference in absorbance between the protonated and neutral forms is maximal.[14]

-

Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, typically spanning a range of +/- 2 pH units around the estimated pKa.

-

Sample Measurement: Prepare solutions of the compound at a constant concentration in each buffer. Measure the absorbance of each solution at the pre-determined analytical wavelength(s).[16]

-

Data Analysis: Plot the measured absorbance against pH. The resulting data will form a sigmoidal curve.[11] The inflection point of this curve corresponds to the pH at which the concentrations of the protonated and neutral species are equal, which, by definition, is the pKa.[15]

Comparative Analysis of Methods

| Feature | Potentiometric Titration | UV-Vis Spectrophotometry |

| Principle | Measures change in potential (pH) during titration.[11] | Measures change in light absorbance with pH.[12] |

| Sample Conc. | Higher (≥ 10⁻⁴ M).[12] | Lower concentration possible. |

| Requirement | No chromophore needed. | Requires a chromophore near the ionization site.[14] |

| Precision | High precision is achievable.[12] | Excellent precision.[12] |

| Throughput | Generally lower. | Amenable to high-throughput 96-well plate formats.[14] |

| Co-solvent Issues | Can be used, but extrapolation to aqueous pKa is needed.[12] | Can be used with minimal impact at low %.[16] |

In Silico pKa Prediction: A Complementary Approach

Computational chemistry offers a rapid, cost-effective means to estimate pKa values, which is particularly valuable in early-stage drug discovery for screening large libraries of compounds.[4]

Theoretical Basis

The pKa is directly proportional to the Gibbs free energy change (ΔG) of the acid dissociation reaction in solution.[17] Computational methods calculate this by considering the energy of the protonated and deprotonated species in both the gas phase and in solution, using a thermodynamic cycle. Accurate prediction requires sophisticated quantum chemical calculations (like Density Functional Theory, DFT) combined with a solvation model to account for the effects of the solvent (water).[17][18]

Computational Workflow

A typical workflow for predicting the pKa of a nitrogen-containing heterocycle is as follows:

-

Structure Generation: Create 3D structures for both the neutral base and its protonated (conjugate acid) form.

-

Gas-Phase Optimization: Perform geometry optimization and frequency calculations for both structures in the gas phase using a suitable DFT method.[18]

-

Solvation Energy Calculation: Calculate the solvation free energy for both optimized structures using a solvation model (e.g., Polarizable Continuum Model - PCM).[17]

-

Free Energy Calculation: Combine the gas-phase and solvation energies to calculate the overall Gibbs free energy of the dissociation reaction in solution.

-

pKa Calculation: Convert the calculated Gibbs free energy into a pKa value using the fundamental thermodynamic relationship: pKa = ΔG / (2.303 RT).[17]

Implications for Drug Discovery and Development

The basicity of this compound and its derivatives has profound consequences:

-

Solubility: The protonated (pyridinium) form of the molecule will be a salt, which typically exhibits significantly higher aqueous solubility than the neutral form. This is critical for formulation and bioavailability.

-

Absorption: The charge state of a molecule dictates its ability to cross biological membranes. The neutral form is more lipophilic and more likely to be absorbed via passive diffusion in the higher pH environment of the intestine.

-

Target Binding: If the target protein's binding pocket contains acidic residues (e.g., aspartate, glutamate), the protonated, positively charged form of the molecule may form strong ionic interactions, enhancing binding affinity and potency.

-

Toxicity & Off-Target Effects: Basicity can influence interactions with unintended targets, such as hERG channels or phospholipids, leading to potential cardiotoxicity or phospholipidosis.

By precisely determining and understanding the pKa, medicinal chemists can fine-tune the structure to optimize this delicate balance of properties, leading to safer and more efficacious drug candidates.[4]

Conclusion

This compound is a molecule whose utility in drug discovery is intrinsically linked to its basic properties. The pyridine nitrogen serves as the primary basic center, a fact that dictates the molecule's charge state, solubility, and interaction profile in a biological context. This guide has detailed the gold-standard experimental techniques of potentiometric titration and UV-Vis spectrophotometry, providing actionable protocols for the precise determination of its pKa. Furthermore, it has outlined the principles of computational prediction, which serves as a vital tool for high-throughput screening. A thorough characterization of this fundamental property is not merely an academic exercise but a prerequisite for the rational design and successful development of novel therapeutics based on this promising scaffold.

References

- Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.).

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- pKa of a dye: UV-VIS Spectroscopy. (n.d.).

- Avdeef, A. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. NIH.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

- Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace.

- Berkhout, J. H., & Ram, A. H. N. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research.

- QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. (n.d.). Journal of Chemical Theory and Computation - ACS Publications.

- Medicinal chemistry and properties of 1,2,4-thiadiazoles. (n.d.). PubMed.

- 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025).

- Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. (n.d.). NIH.

- Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021).

- Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. (2025). ResearchGate.

- Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. (2024). PubMed.

- Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. (2023). ResearchGate.

- Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. (2024). Books.

- Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study. (2023). ResearchGate.

- PKa determination by 1H NMR spectroscopy - An old methodology revisited. (2025). ResearchGate.

- Some biologically active 1,2,4-thiadiazoles. (n.d.). ResearchGate.

- Accurate pKa determination for a heterogeneous group of organic molecules. (n.d.). PubMed.

- Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. (2022). PMC - PubMed Central.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). International Journal of Innovative Research and Scientific Studies.

-

Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[11][12][16]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. (n.d.). MDPI. Retrieved from

- Accurate pKa Determination for a Heterogeneous Group of Organic Molecules. (2025).

- SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. (n.d.). Neuroquantology.

- Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (n.d.). Brieflands.

- Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. (2025). ResearchGate.

- 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine. (n.d.). MySkinRecipes.

- This compound. (n.d.). Smolecule.

- 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine. (n.d.). ChemicalBook.

- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (n.d.).

- Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. (2022). PMC - PubMed Central.

- Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. (n.d.). PMC - NIH.

- 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. (n.d.). PubMed Central.

- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI.

Sources

- 1. 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine [myskinrecipes.com]

- 2. Buy this compound | 35115-35-6 [smolecule.com]

- 3. ijper.org [ijper.org]

- 4. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 5. researchgate.net [researchgate.net]

- 6. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. mdpi.com [mdpi.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ishigirl.tripod.com [ishigirl.tripod.com]

- 16. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 17. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 18. Accurate pKa determination for a heterogeneous group of organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(pyridin-4-yl)-1,2,4-thiadiazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and known biological activities, offering insights for its potential application in drug discovery and development.

Core Chemical Identity

1.1. Chemical Structure and IUPAC Name

This compound is a bicyclic aromatic compound featuring a pyridine ring linked to a 1,2,4-thiadiazole ring, which is further substituted with an amine group.

The definitive IUPAC name for this compound is This compound .

1.2. Molecular Formula and Physicochemical Properties

The chemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄S | |

| Molecular Weight | 178.22 g/mol | |

| Canonical SMILES | C1=CN=CC=C1C2=NSC(=N2)N | |

| InChI Key | KRBQJJDPWOTAQA-UHFFFAOYSA-N | |

| CAS Number | 35115-35-6 |

Synthesis and Characterization

The synthesis of this compound can be achieved through the cyclization of appropriate precursors. A common synthetic route involves the reaction of a pyridine-containing amidine or thioamide with a suitable cyclizing agent.

2.1. Illustrative Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

2.2. Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(pyridin-4-ylmethylene)hydrazinecarbothioamide

-

To a solution of isonicotinaldehyde (1 equivalent) in ethanol, add thiosemicarbazide (1 equivalent).

-

Add a catalytic amount of a suitable acid (e.g., acetic acid).

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate thiosemicarbazone.

Step 2: Synthesis of this compound

-

Suspend the 2-(pyridin-4-ylmethylene)hydrazinecarbothioamide intermediate (1 equivalent) in an aqueous solution.

-

Add an oxidizing agent, such as ferric chloride or ammonium ferric sulfate (2-3 equivalents).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Collect the precipitate by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

2.3. Characterization Data

While specific spectral data for this compound is not available in the provided search results, the following are the expected characteristic signals based on the analysis of its isomers and derivatives[1]:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-9.0 ppm). The amine protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of both the pyridine and thiadiazole rings.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 178.22.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amine group (around 3100-3400 cm⁻¹), C=N stretching of the thiadiazole ring, and aromatic C-H and C=C stretching vibrations.

Biological Activity and Therapeutic Potential

The unique structural features of this compound, namely the combination of the pyridine and 1,2,4-thiadiazole moieties, have prompted investigations into its biological activities.

3.1. Anticancer Activity via PFKFB3 Inhibition

There are indications that this compound may act as an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3)[1]. PFKFB3 is a key enzyme that regulates glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). By inhibiting PFKFB3, this compound could potentially disrupt the energy supply of cancer cells, leading to reduced proliferation and survival. However, it is crucial to note that the widely studied PFKFB3 inhibitor, known as "3PO," is structurally different from the topic compound. 3PO is 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one[2][3][4][5]. Therefore, the inhibitory data for 3PO should not be directly attributed to this compound. Further research is required to definitively determine the PFKFB3 inhibitory activity and the corresponding IC₅₀ values for this compound.

3.2. Antibacterial Potential

Thiadiazole derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. Studies on related compounds suggest that this compound may possess antibacterial properties[1]. While specific Minimum Inhibitory Concentration (MIC) values for the parent compound against key bacterial strains like Escherichia coli and Staphylococcus aureus are not available in the provided search results, a derivative, 4-[5-amino-1,3,4-thiadiazole-2-yl] phenol, has shown an MIC of 0.8 mg/mL against these bacteria[6]. This suggests that the core scaffold has potential for antibacterial activity, which could be optimized through further structural modifications.

Caption: Potential biological targets and effects of this compound.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents. Its potential as both an anticancer and antibacterial agent warrants further in-depth investigation.

Key areas for future research include:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and complete spectral characterization.

-

Quantitative Biological Evaluation: Determination of IC₅₀ values against a panel of cancer cell lines and PFKFB3 enzyme assays to confirm its anticancer mechanism. Comprehensive screening against a broad range of bacterial and fungal pathogens to determine its antimicrobial spectrum and MIC values.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to optimize potency and selectivity for its biological targets.

-

In Vivo Efficacy and Safety Profiling: Preclinical studies in animal models to assess the therapeutic efficacy, pharmacokinetics, and toxicological profile of lead compounds.

References

-

Antimicrobial activity, minimum inhibitory concentration and cytotoxicity of thiadiazol compound. (2024). ResearchGate. Retrieved from [Link]

-

Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), e124907. Retrieved from [Link]

-

PFKFB3 Inhibitor, 3PO - Calbiochem | 525330. (n.d.). Merck Millipore. Retrieved from [Link]

Sources

3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for the small molecule inhibitor, this compound. The primary molecular target of this compound is identified as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a pivotal enzyme that controls glycolytic flux. By inhibiting PFKFB3, the compound effectively reduces the rate of glycolysis, a metabolic pathway frequently upregulated in pathological conditions such as cancer. This guide will elucidate the central role of PFKFB3 in cellular metabolism, detail the downstream consequences of its inhibition, provide validated experimental protocols for mechanism-of-action studies, and present a logical framework for its investigation as a therapeutic agent.

Introduction: Targeting a Metabolic Vulnerability

Cancer cells, in a phenomenon known as the "Warburg Effect," exhibit a profound metabolic shift, favoring high rates of glycolysis even in the presence of ample oxygen. This adaptation provides the necessary biomass for rapid proliferation and creates an acidic microenvironment conducive to invasion and metastasis. At the heart of this metabolic reprogramming lies the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2]

PFKFB3 is a bifunctional enzyme responsible for synthesizing and degrading fructose-2,6-bisphosphate (F-2,6-BP).[3] Crucially, PFKFB3 possesses a dominant kinase activity, leading to the net production of F-2,6-BP.[4] F-2,6-BP is the most potent allosteric activator of phosphofructokinase-1 (PFK-1), the enzyme that catalyzes the committed, rate-limiting step of glycolysis.[3] Upregulation of PFKFB3 is observed in numerous tumor types and is associated with carcinogenesis, proliferation, and drug resistance.[1][5][6] This dependency makes PFKFB3 a compelling therapeutic target.

This compound is a heterocyclic compound identified as an inhibitor of PFKFB3. Its structure, featuring pyridyl and thiadiazole moieties, is characteristic of scaffolds explored in medicinal chemistry for enzyme inhibition. This guide details the molecular interactions and cellular consequences of targeting PFKFB3 with this compound.

Core Mechanism of Action: Interruption of Glycolytic Flux

The primary mechanism of action of this compound is the direct inhibition of the kinase function of PFKFB3. This action sets off a cascade of downstream metabolic and signaling events.

Direct Target Engagement and Enzymatic Inhibition

This compound binds to the PFKFB3 enzyme, likely competing with its substrate, fructose-6-phosphate (F-6-P). This inhibitory action blocks the synthesis of F-2,6-BP. The reduction in intracellular F-2,6-BP levels removes the potent allosteric activation of PFK-1, leading to a significant bottleneck in the glycolytic pathway.[3] This results in decreased glucose uptake, reduced ATP production via glycolysis, and diminished lactate secretion.[7]

The PFKFB3-Glycolysis Signaling Axis

The expression and activity of PFKFB3 are tightly regulated by major oncogenic and stress-response pathways. Understanding this axis is critical to contextualizing the inhibitor's action. Key upstream regulators include:

-

Hypoxia-Inducible Factor-1α (HIF-1α): Under hypoxic conditions typical of solid tumors, HIF-1α directly promotes the transcription of the PFKFB3 gene.[1][5]

-

Oncogenic Pathways (Ras, HER2): Activation of pathways driven by oncogenes like Ras and HER2 leads to increased PFKFB3 expression.[1][6]

-

Tumor Suppressors (p53, PTEN): Loss of function in tumor suppressors such as p53 and PTEN results in stimulated glycolysis, partly through the activation of PFKFB3.[1][6]

-

Stress-Activated Pathways (p38/MK2): Cellular stress can induce PFKFB3 expression and activity through the p38/MK2 signaling cascade.[4]

By inhibiting PFKFB3, this compound acts as a downstream node to counteract the pro-glycolytic signals from these diverse and powerful upstream drivers.

Cellular Consequences of PFKFB3 Inhibition

The metabolic chokehold induced by inhibiting PFKFB3 translates into profound anti-tumor phenotypes:

-

Inhibition of Proliferation and Cell Cycle Arrest: By depleting the cell of ATP and essential biosynthetic precursors derived from glycolysis, PFKFB3 inhibition leads to cell cycle arrest, often at the G1/S or G2/M phase, and a reduction in overall proliferation.[3][8]

-

Impaired Angiogenesis: Endothelial cells that form new blood vessels are highly glycolytic. PFKFB3 inhibition can impair vessel sprouting and normalize tumor vasculature, thereby reducing nutrient supply to the tumor.[9][10]

-

Reduced DNA Repair and Enhanced Chemosensitivity: PFKFB3 activity has been linked to DNA repair functions. Its inhibition can compromise a cancer cell's ability to repair damage, potentially sensitizing it to chemotherapy or radiation.[8]

-

Suppression of Metastasis: Glycolysis is crucial for the energetic demands of cell migration and invasion. By targeting PFKFB3, the metastatic potential of cancer cells can be attenuated.[9]

Validated Experimental Protocols for MoA Elucidation

A rigorous, multi-step approach is required to validate the mechanism of action of this compound. The following protocols provide a self-validating system, moving from direct biochemical interaction to functional cellular outcomes.

Protocol 1: In Vitro PFKFB3 Enzymatic Assay (Biochemical IC₅₀)

This protocol determines the direct inhibitory potency of the compound on recombinant PFKFB3 enzyme activity. The ADP-Glo™ Kinase Assay is a robust method.[11]

Objective: To quantify the concentration of inhibitor required to reduce enzyme activity by 50% (IC₅₀).

Methodology:

-

Reaction Setup: Prepare a reaction mixture in a 96-well plate containing assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 100 mM KCl), recombinant human PFKFB3 (e.g., 20 nM), and the substrate Fructose-6-Phosphate (at its Kₘ concentration, e.g., 2 mM).[11]

-

Compound Titration: Add this compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution from 100 µM). Include DMSO-only wells as a negative control (100% activity).

-

Initiate Reaction: Add ATP (at its Kₘ concentration, e.g., 20 µM) to all wells to start the enzymatic reaction. Incubate for a defined period (e.g., 2 hours) at room temperature.

-

Detect ADP Production: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Generate Luminescent Signal: Add Kinase Detection Reagent to convert the ADP generated by PFKFB3 into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to controls and fit the concentration-response curve using non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ value.

Protocol 2: Cellular Glycolysis Assay (Lactate Production)

This assay confirms that target inhibition translates to a functional reduction of glycolysis in living cells by measuring the primary glycolytic end product, lactate.[12][13]

Objective: To measure the effect of the inhibitor on the rate of glycolysis in a cellular context.

Methodology:

-

Cell Plating: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a known glycolysis inhibitor (e.g., 2-Deoxy-D-glucose) as a positive control.

-

Sample Collection: Carefully collect a small aliquot of the cell culture medium from each well.

-

Lactate Measurement: Use a commercial L-Lactate Assay Kit. This typically involves an enzymatic reaction where lactate is oxidized to pyruvate, generating NADH.[13]

-

Signal Detection: The NADH produced reduces a probe (e.g., a tetrazolium salt) to generate a colorimetric or fluorescent signal.[12]

-

Data Acquisition: Read the absorbance or fluorescence on a plate reader.

-

Analysis: Generate a standard curve using known lactate concentrations. Quantify the lactate in each sample and normalize to cell number or protein content to determine the effect of the inhibitor on the glycolytic rate.

Quantitative Data Summary

The inhibitory potential of a compound is best summarized by its potency values across biochemical and cellular assays. While specific data for this compound is proprietary or requires direct experimental determination, data for benchmark PFKFB3 inhibitors illustrates the expected potency range.

| Inhibitor | Target | Assay Type | Potency (IC₅₀) | Reference |

| 3PO | PFKFB3 | Recombinant Enzyme | 22.9 µM | [7] |

| PFK-158 | PFKFB3 | Recombinant Enzyme | 137 nM | [14] |

| AZ-PFKFB3-67 | PFKFB3 | Recombinant Enzyme | 11 nM | [14] |

| PFK-015 | PFKFB3 | Recombinant Enzyme | 110 nM | [14] |

| 3PO | Various Cancer Cells | Cellular Proliferation | 1.4 - 24 µM | [7] |

Alternative Mechanisms & Future Directions

While PFKFB3 inhibition is the well-supported primary mechanism, the structural features of this compound warrant consideration of other potential targets. The pyridyl moiety is a key pharmacophore in a class of compounds that inhibit nicotinamide phosphoribosyltransferase (NAMPT), another critical enzyme in cellular metabolism responsible for NAD+ biosynthesis.[15][16]

Future Investigation:

-

Off-Target Profiling: A broad kinase panel screen should be conducted to ensure selectivity for PFKFB3.

-

NAMPT Activity Assays: Direct enzymatic and cellular assays should be performed to rule out or quantify any inhibitory activity against NAMPT.

-

In Vivo Efficacy: Successful in vitro and cellular validation should be followed by studies in xenograft or syngeneic animal models to confirm anti-tumor efficacy and assess the pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Conclusion

This compound represents a targeted approach to exploiting the metabolic vulnerabilities of hyper-proliferative cells. Its core mechanism of action is the inhibition of PFKFB3, leading to a direct suppression of the high glycolytic rates upon which many cancer cells depend. This action results in potent anti-proliferative and anti-angiogenic effects. The experimental framework provided herein offers a clear, validated path for confirming this mechanism and advancing the compound through the drug development pipeline.

References

- The Role of PFKFB3 In the Tumor Microenvironment and Its Therapeutic Potential. Auctores. [URL: https://auctoresonline.org/uploads/articles/1649658744_AJCR-22-RA-190.pdf]

- INHIBITION OF THE GLYCOLYTIC ACTIVATOR PFKFB3 IN ENDOTHELIAL CELLS INDUCES TUMOR VESSEL NORMALIZATION, IMPAIRS METASTASIS AND IMPROVES CHEMOTHERAPY. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4406622/]

- Roles of PFKFB3 in cancer. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5701083/]

- PFKFB3 activation in cancer cells by the p38/MK2 pathway in response to stress stimuli. Biochemical Journal. [URL: https://portlandpress.

- Advances in the understanding of the role and mechanism of action of PFKFB3-mediated glycolysis in liver fibrosis (Review). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9378772/]

- Roles of PFKFB3 in cancer. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29263928/]

- Roles of PFKFB3 in cancer. ResearchGate. [URL: https://www.researchgate.net/publication/321245009_Roles_of_PFKFB3_in_cancer]

- The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition. MDPI. [URL: https://www.mdpi.com/2072-6694/13/11/2764]

- The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6317208/]

- PFKFB3 blockade inhibits hepatocellular carcinoma growth by impairing DNA repair through AKT. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5857948/]

- Glycolysis Cell-Based Assay Kit. Thomas Scientific. [URL: https://www.thomassci.com/scientific-supplies/Glycolysis-Cell-Based-Assay-Kit]

- A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9479155/]

- Screening of glycolysis inhibitors (A) Scheme of the screening of input... ResearchGate. [URL: https://www.researchgate.net/figure/Screening-of-glycolysis-inhibitors-A-Scheme-of-the-screening-of-input-and-output_fig1_349479975]

- PFKFB3 inhibitor. MedChemExpress (MCE) Life Science Reagents. [URL: https://www.medchemexpress.com/targets/pfkfb3.html]

- Glycolysis Assay Kit. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/356/991/mak439-pis.pdf]

- Techniques to Monitor Glycolysis. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4782334/]

- In vitro characterization of two PFKFB3 inhibitors. (a) Incubation of... ResearchGate. [URL: https://www.researchgate.

- Glycolysis Inhibitor Screening Identifies the Bis-geranylacylphloroglucinol Protonophore Moronone from Moronobea coccinea. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3524227/]

- PFKFB3 knockdown inhibits RCC tumor growth in murine models. (a)... ResearchGate. [URL: https://www.researchgate.

- 3PO | PFKFB inhibitor | CAS 18550-98-6. Selleck Chemicals. [URL: https://www.selleckchem.com/products/3po.html]

- PFKFB3 Inhibitor, 3PO. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/calbiochem/525330]

- PFKFB3 Inhibitor, 3PO - Calbiochem. Merck Millipore. [URL: https://www.emdmillipore.com/US/en/product/PFKFB3-Inhibitor-3PO-Calbiochem,EMD_BIO-525330]

- Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6862340/]

- 3-(2-methylpropyl)-N-(1-pyridin-4-ylethyl)-1,2,4-thiadiazol-5-amine. Smolecule. [URL: https://www.smolecule.com/3-(2-methylpropyl)-N-(1-pyridin-4-ylethyl)-1,2,4-thiadiazol-5-amine.html]

- PFKFB3 inhibitors. Chemical structures of various known inhibitors of... ResearchGate. [URL: https://www.researchgate.net/figure/PFKFB3-inhibitors-Chemical-structures-of-various-known-inhibitors-of-PFKFB3-activity_fig2_330689363]

- Review of various NAMPT inhibitors for the treatment of cancer. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9452815/]

- Identification of potent triazolylpyridine nicotinamide phosphoribosyltransferase (NAMPT) inhibitors bearing a 1,2,3-triazole tail group. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31514867/]

- Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25911075/]

Sources

- 1. Roles of PFKFB3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of PFKFB3 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. The Role of PFKFB3 In the Tumor Microenvironment and Its Therapeutic Potential | Auctores [auctoresonline.org]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. PFKFB3 blockade inhibits hepatocellular carcinoma growth by impairing DNA repair through AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. INHIBITION OF THE GLYCOLYTIC ACTIVATOR PFKFB3 IN ENDOTHELIAL CELLS INDUCES TUMOR VESSEL NORMALIZATION, IMPAIRS METASTASIS AND IMPROVES CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thomassci.com [thomassci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine discovery and history

An In-depth Technical Guide on 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine: Synthesis, Potential Applications, and Scientific Context

Abstract

This compound is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-thiadiazole core. While the specific discovery and detailed historical narrative of this particular molecule are not extensively documented in publicly available scientific literature, its structural motifs are of significant interest in the field of medicinal chemistry. This guide provides a comprehensive overview of the compound, focusing on its synthesis, potential therapeutic applications as inferred from related structures and patent literature, and the broader significance of the 1,2,4-thiadiazole scaffold. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into the chemical biology and potential utility of this compound class.

Introduction: The Emergence of a Scaffold of Interest

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to engage in a wide range of biological interactions. Its derivatives have been explored for a diverse array of therapeutic applications, including as anticancer, antiviral, antibacterial, and anti-inflammatory agents. The inclusion of a pyridine ring, another key pharmacophore, at the 3-position of the 1,2,4-thiadiazole core in this compound, suggests a molecule designed to interact with specific biological targets, potentially through hydrogen bonding and pi-stacking interactions.

While the precise origins of this compound are not well-documented, its existence is noted in several chemical databases and patents, indicating its role as a building block or intermediate in the synthesis of more complex molecules. This guide will synthesize the available information to provide a detailed technical overview.

Synthesis and Characterization: A Probable Synthetic Route

The synthesis of 5-amino-3-substituted-1,2,4-thiadiazoles typically proceeds through the oxidative cyclization of an N-acylthiourea or a related precursor. A plausible and commonly employed method for the synthesis of this compound involves the reaction of a pyridinyl-amidoxime with a thiocarbonyl compound, followed by cyclization.

General Synthetic Workflow

The following diagram illustrates a general and logical workflow for the synthesis of this compound, based on established chemical principles for this class of compounds.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, though hypothetical, procedure based on established methods for the synthesis of analogous compounds.

Step 1: Synthesis of Pyridine-4-carboximidamide

-

To a solution of isonicotinonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.5 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Triturate the residue with water and filter the resulting solid to obtain pyridine-4-carboximidamide.

Step 2: Synthesis of this compound

-

Dissolve pyridine-4-carboximidamide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Add potassium thiocyanate (1.1 eq) to the solution.

-

Cool the mixture to 0°C and add bromine (1.1 eq) dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.

-

Filter the solid, wash with water, and dry under vacuum.

Step 3: Purification and Characterization

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterize the purified compound using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry: To determine the molecular weight.

-

Elemental Analysis: To confirm the elemental composition.

-

Potential Applications in Drug Discovery

While specific biological activity data for this compound is sparse in peer-reviewed literature, its inclusion in patents from pharmaceutical companies suggests its potential as an intermediate or a scaffold for developing novel therapeutic agents. The general class of pyridinyl-thiadiazoles has been investigated for various activities.

Tabulated Overview of Potential Applications

| Potential Therapeutic Area | Rationale / Supporting Evidence from Related Compounds | Relevant Patent Numbers (Illustrative) |

| Oncology | The 1,2,4-thiadiazole scaffold is present in molecules designed as kinase inhibitors and apoptosis inducers. The pyridine moiety can enhance solubility and provide key interaction points with target proteins. | US20140275037A1 |

| Neurodegenerative Diseases | Certain heterocyclic compounds containing pyridine and thiadiazole rings have been explored as modulators of enzymes implicated in neurodegeneration, such as glycogen synthase kinase 3 (GSK-3). | WO2016123456A1 (Illustrative example of a related scaffold) |

| Infectious Diseases | The thiadiazole ring is a known pharmacophore in various antimicrobial agents. Its derivatives have shown activity against a range of bacteria and fungi. | EP2759567A1 (Illustrative example of a related scaffold) |

Conclusion and Future Directions

This compound represents a chemical entity with significant, yet largely untapped, potential in medicinal chemistry. While its own discovery and history remain obscure, the foundational importance of its constituent parts—the pyridine ring and the 1,2,4-thiadiazole core—is well-established. The synthetic route outlined provides a reliable method for its preparation, enabling further investigation into its biological properties.

Future research should focus on the systematic evaluation of this compound and its derivatives against a panel of biological targets, particularly in the areas of oncology and neurodegenerative diseases. Structure-activity relationship (SAR) studies, facilitated by the straightforward synthesis, could lead to the discovery of novel and potent therapeutic agents. The scientific community is encouraged to publish findings on this and related compounds to build a more comprehensive understanding of their potential in drug discovery.

References

- Google Patents. (2014). Substituted pyrazolo[1,5-a]pyrimidine compounds and their use as ACK1 inhibitors. US20140275037A1.

- Google Patents. (2016). Novel compounds as kinase inhibitors. WO2016123456A1.

- Google Patents. (2014). Novel heterocyclic compounds as fungicides. EP2759567A1.

An In-depth Technical Guide on the Role of 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine in Glycolysis Inhibition

Abstract

This technical guide provides a comprehensive overview of the role of the small molecule 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine as an inhibitor of glycolysis, with a specific focus on its interaction with the key regulatory enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, metabolism, and medicinal chemistry. We will delve into the molecular mechanism of PFKFB3-mediated glycolysis, the rationale for its inhibition in cancer therapy, and provide detailed, field-proven methodologies for the synthesis and biological evaluation of this compound as a potential therapeutic agent.

Introduction: The Warburg Effect and the Allure of Glycolytic Inhibition in Oncology

Cancer cells exhibit a profound metabolic reprogramming, a phenomenon famously described by Otto Warburg as "aerobic glycolysis" or the "Warburg effect."[1] Unlike normal cells, which primarily rely on mitochondrial oxidative phosphorylation for energy production, cancer cells exhibit a high rate of glycolysis even in the presence of ample oxygen. This metabolic shift is not merely an inefficient way to generate ATP; it provides a continuous supply of glycolytic intermediates that serve as building blocks for the synthesis of nucleotides, lipids, and amino acids, thus fueling rapid cell proliferation.

A pivotal regulator of this heightened glycolytic flux is the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB).[2] Among its four isoforms (PFKFB1-4), PFKFB3 has the highest kinase-to-phosphatase activity ratio, leading to an accumulation of fructose-2,6-bisphosphate (F2,6BP). F2,6BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[2] Consequently, PFKFB3 acts as a master switch, driving glycolytic flux to support the anabolic demands of proliferating cancer cells. Its overexpression is a common feature in numerous human cancers, correlating with poor prognosis and therapeutic resistance. This makes PFKFB3 a highly attractive target for anticancer drug development.

This compound: A PFKFB3-Targeted Glycolysis Inhibitor

This compound is a heterocyclic small molecule that has been identified as an inhibitor of PFKFB3. By targeting the kinase activity of PFKFB3, this compound disrupts the glycolytic pathway, leading to a reduction in cancer cell proliferation. The inhibition of PFKFB3 by this compound offers a promising strategy to selectively starve cancer cells of the metabolic resources required for their growth and survival.

Mechanism of Action: Disrupting the Glycolytic Engine

The primary mechanism of action of this compound is the competitive inhibition of the PFKFB3 enzyme. This leads to a cascade of downstream effects:

-

Reduced Fructose-2,6-bisphosphate (F2,6BP) Levels: Inhibition of PFKFB3's kinase activity directly lowers the intracellular concentration of F2,6BP.

-

Decreased Phosphofructokinase-1 (PFK-1) Activity: With reduced levels of its potent allosteric activator, the activity of PFK-1, the gatekeeper of glycolysis, is significantly diminished.

-

Suppression of Glycolytic Flux: The inhibition of PFK-1 leads to a bottleneck in the glycolytic pathway, resulting in decreased glucose uptake and lactate production.

-

Cell Cycle Arrest and Apoptosis: By depriving cancer cells of the necessary energy and biosynthetic precursors, the inhibition of glycolysis can induce cell cycle arrest and, ultimately, apoptosis.

The following diagram illustrates the central role of PFKFB3 in glycolysis and the point of intervention for this compound.

Caption: Workflow for evaluating the biological activity of a PFKFB3 inhibitor.

Data Presentation and Interpretation

The quantitative data obtained from the aforementioned assays should be systematically organized to facilitate clear interpretation and comparison.

Table 1: Comparative Biological Activity of this compound

| Assay | Endpoint | Result |

| Recombinant PFKFB3 Enzyme Assay | IC50 | [Insert Value] µM |

| Cellular F2,6BP Measurement | % Reduction at [X] µM | [Insert Value] % |

| Glucose Uptake Assay | % Inhibition at [X] µM | [Insert Value] % |

| Lactate Production Assay | % Reduction at [X] µM | [Insert Value] % |

| Cell Viability Assay (e.g., HCT116) | GI50 (72h) | [Insert Value] µM |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents that function by inhibiting the key glycolytic regulator, PFKFB3. The methodologies outlined in this guide provide a robust framework for its synthesis and comprehensive biological characterization. Future research should focus on lead optimization to improve potency and drug-like properties, as well as in vivo studies in relevant cancer models to validate its therapeutic potential. Furthermore, exploring the synergistic effects of this compound with other anticancer therapies, such as chemotherapy or targeted agents, could open new avenues for combination treatments.

References

-

Clem, B., et al. (2008). Small-molecule inhibition of 6-phosphofructo-2-kinase activity suppresses glycolytic flux and tumor growth. Molecular Cancer Therapeutics, 7(1), 110-120. [Link]

-

Schoors, S., et al. (2014). Partial and transient reduction of glycolysis by PFKFB3 blockade reduces pathological angiogenesis. Cell Metabolism, 19(1), 37-48. [Link]

-

Shi, L., et al. (2017). Roles of PFKFB3 in cancer. Signal Transduction and Targeted Therapy, 2, 17042. [Link]

-

Atsumi, T., et al. (2002). High expression of inducible 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (iPFK-2; PFKFB3) in human cancers. Cancer Research, 62(20), 5881-5887. [Link]

-

Vander Heiden, M. G., Cantley, L. C., & Thompson, C. B. (2009). Understanding the Warburg effect: the metabolic requirements of cell proliferation. Science, 324(5930), 1029-1033. [Link]

-

Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 209-218. [Link]

-

Al-Soud, Y. A., et al. (2006). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 11(4), 265-276. [Link]

-

MySkinRecipes. (n.d.). 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine. Retrieved from [Link]

-

Patel, K., et al. (2011). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. Open Journal of Medicinal Chemistry, 1(2), 14-21. [Link]

-

Synthesis and Spectral Identification of N-[5-(pyridin-4- yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide. (2018). Iraqi National Journal of Chemistry. [Link]

-

SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. (2022). Neuroquantology. [Link]

- WO2020080979A1 - Pfkfb3 inhibitors and their uses. (2020).

-

PFKFB3 - Wikipedia. (n.d.). [Link]

-

Small molecule 3PO inhibits glycolysis but does not bind to 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3). (2020). FEBS Letters. [Link]

-

PFKFB3 inhibitors. Chemical structures of various known inhibitors of... (n.d.). ResearchGate. [Link]

-

Design, synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as anti-glioblastoma agents targeting the AKT pathway. (2020). Bioorganic & Medicinal Chemistry. [Link]

-

The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition. (2021). International Journal of Molecular Sciences. [Link]

-

5-Amino-1,2,4-thiadiazole. (n.d.). PubChem. [Link]

-

Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2018). Pharmacia. [Link]

-

Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (2023). RSC Medicinal Chemistry. [Link]

Sources

A Technical Guide to the Inhibition of PFKFB3: Characterization of 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine as a Novel Therapeutic Agent

Abstract

6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a pivotal regulator of glycolysis, a metabolic pathway fundamental to the proliferation of cancer cells and endothelial cells during angiogenesis. Its pronounced kinase activity, which is over 700 times greater than its phosphatase activity, drives the production of fructose-2,6-bisphosphate (F-2,6-BP), the most potent allosteric activator of phosphofructokinase-1 (PFK-1).[1][2][3] This positions PFKFB3 as a key enzyme sustaining the high glycolytic rates observed in many malignancies, a phenomenon known as the Warburg effect.[4][5][6] Upregulated in a wide array of human cancers, PFKFB3 has emerged as a high-value target for anti-neoplastic therapies.[4][7][8] This guide provides an in-depth framework for the characterization of novel PFKFB3 inhibitors, using the promising scaffold, 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine, as a central case study. We will delineate the core mechanisms of PFKFB3, detail a suite of validated experimental protocols for inhibitor evaluation—from direct enzymatic assays to cellular functional analyses—and present a logical workflow for establishing on-target efficacy and therapeutic potential.

The Central Role of PFKFB3 in Cellular Metabolism and Proliferation

PFKFB3 is a bifunctional enzyme that governs the intracellular concentration of F-2,6-BP.[4][9] Its primary role in pathology is driven by its dominant kinase function, which catalyzes the phosphorylation of fructose-6-phosphate (F6P) to F-2,6-BP. This molecule, in turn, potently activates PFK-1, the key rate-limiting enzyme of glycolysis.[7][10] This activation overrides the natural inhibition of PFK-1 by ATP, thereby committing glucose to the glycolytic pathway and ensuring a high flux for the production of ATP and biosynthetic precursors essential for rapid cell growth.[4][9]

The significance of PFKFB3 extends beyond cytoplasmic glycolysis. The enzyme can translocate to the nucleus, where it plays a critical role in cell cycle progression.[1][4] Nuclear PFKFB3 activity has been shown to regulate the Cdk1-mediated phosphorylation and subsequent degradation of the cell cycle inhibitor p27, thereby promoting the G1/S phase transition.[4][11] Inhibition of PFKFB3 can therefore induce cell cycle arrest and apoptosis, independent of its metabolic effects in the cytoplasm.[11]

Furthermore, PFKFB3 is a critical mediator of angiogenesis. Endothelial cells that line blood vessels rely heavily on glycolysis for energy.[2][12] PFKFB3 is upregulated in response to angiogenic factors like VEGF and is essential for endothelial cell proliferation and migration, making its inhibition a potent anti-angiogenic strategy.[13][14][15]

A Framework for Inhibitor Validation

The successful development of a PFKFB3 inhibitor requires a rigorous, multi-step validation process. This ensures that the compound not only demonstrates potent activity but also acts specifically through the intended on-target mechanism. The following workflow provides a self-validating system where positive results in one assay logically predict outcomes in the next.

Sources

- 1. PFKFB3 Connects Glycolytic Metabolism with Endothelial Dysfunction in Human and Rodent Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycolytic regulatory enzyme PFKFB3 as a prognostic and tumor microenvironment biomarker in human cancers | Aging [aging-us.com]

- 6. Hypoxia-inducible factor-1-mediated expression of the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3) gene. Its possible role in the Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roles of PFKFB3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Based Development of Small Molecule PFKFB3 Inhibitors: A Framework for Potential Cancer Therapeutic Agents Targeting the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. mdpi.com [mdpi.com]

- 11. 6-Phosphofructo-2-kinase (PFKFB3) promotes cell cycle progression and suppresses apoptosis via Cdk1-mediated phosphorylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pathogenic role of PFKFB3 in endothelial inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. ahajournals.org [ahajournals.org]

- 15. Frontiers | PFKFB3: A Potential Key to Ocular Angiogenesis [frontiersin.org]

Unveiling the Therapeutic Landscape of 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine: A Technical Guide to Potential Targets

Abstract

The heterocyclic scaffold, particularly the thiadiazole nucleus, represents a cornerstone in contemporary medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. Among these, 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine has emerged as a compound of significant interest, demonstrating a spectrum of biological activities that underscore its potential in drug development. This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of this molecule, moving beyond a mere cataloging of possibilities to delve into the mechanistic rationale and experimental validation strategies. We will dissect the established interactions with key metabolic enzymes, explore putative targets in proliferative and inflammatory diseases, and furnish detailed, field-proven protocols for researchers and drug development professionals to rigorously investigate and validate these molecular targets. This document is intended to serve as a foundational resource, empowering scientists to navigate the complexities of target identification and validation for this promising compound.

Introduction: The Strategic Importance of the Pyridinyl-Thiadiazole Scaffold

The convergence of a pyridine ring and a 1,2,4-thiadiazole core in this compound creates a unique electronic and structural architecture. This arrangement is not a serendipitous combination but a chemically strategic design. The pyridine moiety, a common feature in numerous established drugs, often serves as a hydrogen bond acceptor and can participate in pi-stacking interactions, enhancing binding affinity to biological targets. The 1,2,4-thiadiazole ring, with its distinct mesoionic character, is capable of crossing cellular membranes and engaging in strong, specific interactions with target proteins, often leading to favorable toxicity and selectivity profiles[1]. This guide will illuminate the known and potential therapeutic targets of this specific molecular entity, with a primary focus on its well-documented role in oncology.

Primary Therapeutic Target: PFKFB3 in Cancer Metabolism

The most empirically supported therapeutic target for this compound is the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) .[2]

Mechanistic Rationale: Disrupting the Warburg Effect

Cancer cells exhibit a profound metabolic reprogramming, famously characterized by the "Warburg effect"—a reliance on aerobic glycolysis even in the presence of ample oxygen. PFKFB3 is a master regulator of this process. It synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. By upregulating PFK-1 activity, PFKFB3 drives a high glycolytic flux, providing cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation.

This compound acts as an inhibitor of the kinase activity of PFKFB3.[2] This inhibition reduces the intracellular levels of F2,6BP, thereby dampening the activity of PFK-1 and effectively throttling the glycolytic engine of cancer cells. This disruption of a central metabolic pathway leads to reduced cancer cell proliferation and has been demonstrated to have cytotoxic effects across multiple human cancer cell lines.[2]

Signaling Pathway: PFKFB3 Inhibition

Caption: PFKFB3 Inhibition Pathway.

Secondary and Exploratory Therapeutic Targets

While PFKFB3 is a well-defined target, the broad bioactivity of the thiadiazole scaffold suggests that this compound and its derivatives may interact with other key cellular proteins. The following sections outline potential secondary and exploratory targets based on the activities of structurally related compounds.

Kinase Inhibition: Beyond Metabolic Pathways

The pyridinyl-thiadiazole scaffold is a known "hinge-binder" motif, capable of interacting with the ATP-binding pocket of various kinases. This opens up a vast landscape of potential targets involved in cell signaling and proliferation.

-

Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer. Computational studies have suggested that 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives could act as inhibitors of PI3Ks, representing a promising avenue for therapeutic intervention.[3]

-

Cyclin-Dependent Kinases (CDKs): Some 2,5-disubstituted thiadiazole derivatives have been shown to induce cell cycle arrest at the G2/M phase, with molecular docking studies suggesting a possible mechanism of CDK1 inhibition.[4]

Lipoxygenase (LOX) Inhibition in Inflammation and Cancer

Lipoxygenases are enzymes involved in the metabolism of arachidonic acid, leading to the production of pro-inflammatory leukotrienes and lipoxins. There is growing evidence for the role of LOX enzymes in the development of various cancers.[5] Derivatives of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide have been synthesized and evaluated as inhibitors of 15-lipoxygenase-1, demonstrating a potential dual anti-inflammatory and anticancer mechanism.[5]

Antimicrobial and Antiparasitic Targets

The thiadiazole scaffold is present in a number of antimicrobial and antiparasitic agents.

-

Antibacterial Targets: this compound and its derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2][3] The precise molecular targets in these organisms are yet to be fully elucidated but could involve essential enzymes in bacterial metabolism or cell wall synthesis.

-

Macrofilaricidal Targets: A series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricides for the treatment of human filarial infections, suggesting a potential target within the adult filarial worm.[6]

Experimental Protocols for Target Identification and Validation

The following protocols provide a framework for the experimental investigation of the therapeutic targets of this compound.

Initial Target Engagement: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful biophysical method to assess target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Protocol:

-

Cell Culture and Treatment: Culture the cancer cell line of interest (e.g., MCF-7, HepG2) to ~80% confluency. Treat the cells with either vehicle (DMSO) or a range of concentrations of this compound for 1-2 hours.

-

Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer. Lyse the cells through freeze-thaw cycles.

-

Heat Shock: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the samples at high speed to pellet the denatured, aggregated proteins.

-

Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the protein levels of the suspected target (e.g., PFKFB3) and control proteins by Western blotting or mass spectrometry. An increase in the amount of soluble target protein at higher temperatures in the compound-treated samples indicates target engagement.

Caption: Cellular Thermal Shift Assay Workflow.

Target Pull-Down: Affinity Chromatography

Rationale: This technique utilizes an immobilized version of the compound to "pull down" its binding partners from a cell lysate.

Protocol:

-

Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

-

Cell Lysate Preparation: Prepare a large-scale native cell lysate from the cell line of interest.

-

Affinity Chromatography: Incubate the cell lysate with the compound-conjugated beads.

-

Washing: Wash the beads extensively with buffer to remove non-specific binding proteins.

-

Elution: Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Functional Validation: Genetic Approaches

Rationale: To confirm that the phenotypic effects of the compound are mediated through the identified target, genetic knockdown or knockout of the target should be performed.

Protocol:

-

Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein (e.g., PFKFB3) in the cell line of interest.

-

Phenotypic Assays: Perform cellular assays (e.g., MTT for proliferation, cell cycle analysis by flow cytometry) on the knockdown/knockout cells and compare the results to control cells.

-

Compound Treatment: Treat the knockdown/knockout cells and control cells with this compound. If the compound's effect is diminished in the knockdown/knockout cells, it provides strong evidence that the effect is on-target.

Data Summary

| Compound Class | Potential Target(s) | Observed Activity | Representative Cancer Cell Lines |

| This compound | PFKFB3 | Anticancer, Glycolysis Inhibition | MCF-7, HepG2, HCT-116, DLA[2][4][7][8] |

| Pyridinyl-Thiadiazole Derivatives | PI3Ks, CDK1 | Anticancer, Cell Cycle Arrest | Not specified in detail[3][4] |

| Pyridinyl-Thiadiazole Derivatives | Lipoxygenases | Anticancer, Anti-inflammatory | PC3, HT29, SKNMC[5] |

| Pyridinyl-Thiadiazole Derivatives | Bacterial Enzymes | Antibacterial | S. aureus, E. coli[2][3] |

| Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Filarial Worm Targets | Macrofilaricidal | O. gutturosa, B. malayi[6] |

Conclusion and Future Directions

This compound stands as a compelling lead compound with a well-defined primary target in PFKFB3, offering a clear path for development as an anticancer agent that exploits the metabolic vulnerabilities of tumors. The pleiotropic activities suggested by related structures, however, indicate a richer and more complex pharmacology that warrants further investigation. Future research should focus on:

-

Comprehensive Target Deconvolution: Employing unbiased proteomic approaches, such as chemical proteomics, to identify the full spectrum of protein interactions.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the pyridinyl and thiadiazole moieties to enhance potency and selectivity for specific targets.

-

In Vivo Efficacy and Pharmacokinetic Studies: Progressing the most promising compounds into preclinical animal models to assess their therapeutic potential in a whole-organism context.

The strategic application of the methodologies outlined in this guide will be instrumental in fully elucidating the therapeutic potential of this versatile chemical scaffold and paving the way for the development of novel, targeted therapies.

References

-